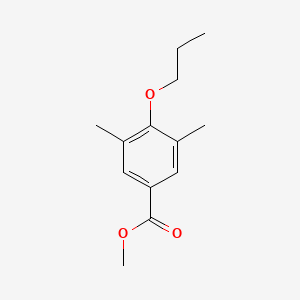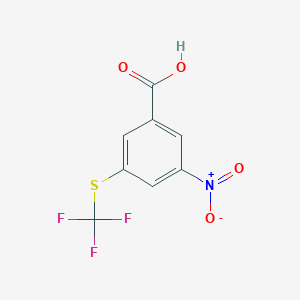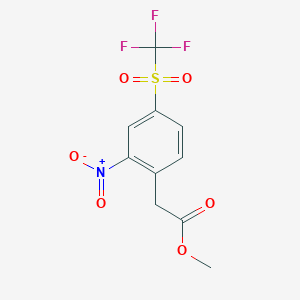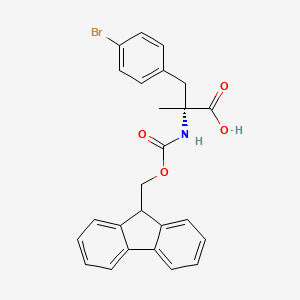
5-Chloro-6-propyl-2,2-difluorobenzodioxole, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-propyl-2,2-difluorobenzodioxole, 95% (5-CP-2,2-DFBD) is a chemical compound of interest in scientific research due to its potential applications in organic synthesis. It is a highly pure product that has been used in a variety of laboratory experiments.
Scientific Research Applications
5-CP-2,2-DFBD has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including 6-alkyl-2,2-difluorobenzodioxoles and 3-alkyl-2-chloro-6-propyl-2,2-difluorobenzodioxoles. It has also been used in the synthesis of a variety of heterocyclic compounds, including 2-chloro-5-methyl-6-propyl-1,3-dioxoles and 2-chloro-5-methyl-2,2-difluorobenzodioxoles.
Mechanism of Action
The mechanism of action of 5-CP-2,2-DFBD is not fully understood. However, it is believed that the reaction of aluminum chloride with 2-CM-6-P-2,2-DFB results in the formation of a cyclic intermediate, which is then converted to 5-CP-2,2-DFBD via a nucleophilic substitution reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CP-2,2-DFBD are not fully understood. However, it is believed that the compound may have potential applications in the synthesis of drugs and other biologically active compounds.
Advantages and Limitations for Lab Experiments
The use of 5-CP-2,2-DFBD in laboratory experiments offers several advantages. It is a highly pure product with a high yield, which makes it suitable for a variety of organic synthesis applications. Furthermore, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, which can lead to unexpected results if not handled with care. Additionally, the reaction of aluminum chloride with 2-CM-6-P-2,2-DFB is not always successful, resulting in a lower yield of 5-CP-2,2-DFBD.
Future Directions
There are a number of potential future directions for 5-CP-2,2-DFBD. The compound could be used in the synthesis of new and improved drugs and other biologically active compounds. Additionally, it could be used in the synthesis of materials for medical devices and other medical applications. Further research could also be conducted to improve the yield of the compound and to further understand its biochemical and physiological effects.
Synthesis Methods
5-CP-2,2-DFBD is synthesized via a three-step process. The first step involves the preparation of 2-chloro-5-methyl-6-propyl-2,2-difluorobenzene (2-CM-6-P-2,2-DFB) by reacting 4-chloro-2-methyl-6-propyl-1,3-dioxole (4-CM-6-P-1,3-D) with 2-chloro-5-methyl-2,2-difluorobenzene (2-CM-2,2-DFB). The second step involves the conversion of 2-CM-6-P-2,2-DFB to 5-CP-2,2-DFBD via a reaction with aluminum chloride. The third step involves the purification of 5-CP-2,2-DFBD via column chromatography.
properties
IUPAC Name |
5-chloro-2,2-difluoro-6-propyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-3-6-4-8-9(5-7(6)11)15-10(12,13)14-8/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZUWSSBHJGZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1Cl)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)




![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)



